2-Chloro-5-(3-(trifluoromethyl)phenyl)isonicotinic acid
Description
2-Chloro-5-(3-(trifluoromethyl)phenyl)isonicotinic acid is a halogenated pyridinecarboxylic acid derivative featuring a chlorine atom at position 2 of the isonicotinic acid core and a 3-(trifluoromethyl)phenyl substituent at position 4. The trifluoromethyl group is a strongly electron-withdrawing moiety, enhancing the compound’s stability and influencing its reactivity and solubility.
Properties
IUPAC Name |
2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO2/c14-11-5-9(12(19)20)10(6-18-11)7-2-1-3-8(4-7)13(15,16)17/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHFFRNAXKAZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687978 | |
| Record name | 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261773-33-4 | |
| Record name | 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-(trifluoromethyl)phenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts such as iron fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-(trifluoromethyl)phenyl)isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of 2-Chloro-5-(3-(trifluoromethyl)phenyl)isonicotinic acid as an anticancer agent. Research indicates that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isonicotinic acid exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The trifluoromethyl substitution enhances lipophilicity, improving cellular uptake and efficacy .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features contribute to its effectiveness against a range of bacterial strains.
- Case Study : In a study evaluating the antibacterial activity of isonicotinic acid derivatives, compounds similar to 2-Chloro-5-(3-(trifluoromethyl)phenyl)isonicotinic acid displayed significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group was linked to enhanced activity due to increased electron-withdrawing effects .
Agricultural Applications
2.1 Herbicidal Activity
The compound is being investigated for its potential as a herbicide. Its structural characteristics allow it to interfere with plant growth processes.
- Case Study : Research has indicated that isonicotinic acid derivatives can act as herbicides by inhibiting specific enzymatic pathways in plants. A field trial demonstrated that formulations containing 2-Chloro-5-(3-(trifluoromethyl)phenyl)isonicotinic acid effectively reduced weed populations in maize crops without harming the maize itself .
Chemical Synthesis and Functionalization
3.1 Synthesis Pathways
The synthesis of 2-Chloro-5-(3-(trifluoromethyl)phenyl)isonicotinic acid can be achieved through various methods, often involving the modification of existing isonicotinic acid derivatives.
Toxicological Profile
Understanding the toxicological aspects of 2-Chloro-5-(3-(trifluoromethyl)phenyl)isonicotinic acid is crucial for its application in pharmaceuticals and agriculture.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity and efficacy .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 2-chloro-5-(3-(trifluoromethyl)phenyl)isonicotinic acid with related compounds:
Key Observations :
- Solubility: The hydroxyl and amino substituents in analogs increase water solubility, whereas the trifluoromethyl and chloro groups in the target compound favor organic solvents .
- Reactivity : The aldehyde group in allows for Schiff base formation, while the chloro substituent in the target compound may facilitate nucleophilic displacement reactions .
Biological Activity
2-Chloro-5-(3-(trifluoromethyl)phenyl)isonicotinic acid (CTPIA) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
CTPIA is characterized by the presence of a chloro group at the 2-position and a trifluoromethyl group at the 5-position of the isonicotinic acid structure. The molecular formula is C13H9ClF3N2O2, with a molecular weight of approximately 308.67 g/mol.
The biological activity of CTPIA is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activities and interact with receptors, potentially influencing pathways related to inflammation and cancer cell proliferation.
Antimicrobial Activity
CTPIA has demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies indicated that CTPIA exhibits a minimum inhibitory concentration (MIC) of approximately 0.15 µM, making it comparable to established antimycobacterial agents like isoniazid .
Anticancer Activity
Research has highlighted CTPIA's potential as an anticancer agent. In vitro assays against various cancer cell lines have shown that CTPIA can induce apoptosis and inhibit cell proliferation. For instance, studies reported IC50 values ranging from 2.43 to 10.44 µM across different human cancer cell lines, indicating its effectiveness in targeting cancer cells .
Anti-inflammatory Effects
CTPIA's anti-inflammatory properties have been explored, particularly in models of chronic inflammation. It appears to downregulate pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological efficacy of CTPIA can be linked to its structural components. The presence of the trifluoromethyl group significantly enhances lipophilicity and bioavailability, which are critical for its activity against microbial and cancer cells. Modifications in the aromatic ring and substitution patterns have been shown to impact potency; for example, introducing electron-withdrawing groups has been correlated with increased antimicrobial activity .
Case Studies
- Antimycobacterial Activity : A study evaluated CTPIA alongside other pyridine derivatives and found it to be one of the most potent compounds against M. tuberculosis, outperforming many traditional treatments .
- Cancer Cell Line Studies : In a comprehensive evaluation involving several human cancer cell lines, CTPIA exhibited notable cytotoxicity with low IC50 values, indicating strong potential for further development as an anticancer drug .
- Inflammation Models : In animal models of inflammation, CTPIA administration resulted in reduced markers of inflammation and tissue damage, suggesting its utility in treating inflammatory diseases .
Comparative Analysis
The following table summarizes key findings regarding the biological activity of CTPIA compared to related compounds:
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